6-(3,4-Dimethylphenoxy)hexan-1-ol
Description
6-(3,4-Dimethylphenoxy)hexan-1-ol is a synthetic alcohol derivative featuring a hexanol backbone substituted at the 6-position with a 3,4-dimethylphenoxy group. This compound combines the hydrophilic hydroxyl group with a lipophilic aromatic moiety, making it a versatile intermediate in organic synthesis, polymer chemistry, and materials science.
Properties
IUPAC Name |
6-(3,4-dimethylphenoxy)hexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O2/c1-12-7-8-14(11-13(12)2)16-10-6-4-3-5-9-15/h7-8,11,15H,3-6,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWJJQQVBYTOSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCCCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, functional, and applicative differences between 6-(3,4-Dimethylphenoxy)hexan-1-ol and related compounds:
Key Comparisons:
Structural Variations: Substituent Position: The 3,4-dimethylphenoxy group in the target compound vs. 2,5-dimethylphenoxy in alters electronic distribution and steric hindrance, impacting reactivity in polymerization or coupling reactions. Functional Groups: Replacing the phenoxy group with a phenyl (as in 6-phenylhexan-1-ol ) reduces polarity and hydrogen-bonding capacity, affecting solubility and biological interactions.
Molecular Weight: Larger derivatives like 6-[4-(4-octoxyphenyl)phenoxy]hexan-1-ol exhibit higher viscosity and melting points, limiting their use in liquid-phase reactions.
Applications: Polymer Chemistry: Analogous compounds (e.g., AzoOLS in ) are used as monomers for photo-responsive polymers. The dimethylphenoxy group may stabilize radicals during polymerization.
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